5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-(pyridin-4-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIKQVHHHLWOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)OCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation Techniques for 5 Chloro 2 Pyridin 4 Yl Methoxy Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine, both ¹H and ¹³C NMR would provide critical information.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on both the chloropyridine and pyridine (B92270) rings, as well as the methylene (B1212753) bridge. The chemical shifts are influenced by the electronic effects of the substituents (the chloro and pyridylmethoxy groups) and the inherent aromaticity of the pyridine rings.
Pyridin-4-yl Protons: The protons on the 4-substituted pyridine ring are expected to appear as two distinct doublets. The protons at the 2' and 6' positions will be in a similar chemical environment and are expected to resonate at a downfield region, likely between δ 8.5-8.7 ppm, due to the electron-withdrawing effect of the nitrogen atom. The protons at the 3' and 5' positions would appear at a slightly more upfield region, estimated to be around δ 7.2-7.4 ppm.
Methylene Protons: The two protons of the methylene bridge (-CH₂-) are expected to give a singlet, as they are chemically equivalent. This signal would likely appear in the range of δ 5.2-5.5 ppm, influenced by the adjacent oxygen and the pyridin-4-yl group.
5-Chloro-2-pyridinyl Protons: The protons on the 5-chloro-2-methoxypyridine (B1587985) ring will exhibit a more complex splitting pattern. The proton at the 6-position (H-6) is expected to be a doublet, likely in the region of δ 8.0-8.2 ppm. The proton at the 3-position (H-3) would likely be a doublet around δ 6.7-6.9 ppm. The proton at the 4-position (H-4) is expected to be a doublet of doublets, with a chemical shift in the range of δ 7.6-7.8 ppm, due to coupling with both H-3 and H-6.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on the analysis of similar substituted pyridines. chemicalbook.comchemicalbook.com
Pyridin-4-yl Carbons: The carbon atoms of the 4-substituted pyridine ring are expected to have the following approximate chemical shifts: C-2' and C-6' around 150 ppm, C-3' and C-5' around 122 ppm, and C-4' around 148 ppm.
Methylene Carbon: The carbon of the methylene bridge is anticipated to resonate in the range of 65-70 ppm.
5-Chloro-2-pyridinyl Carbons: The carbons of the 5-chloro-2-methoxypyridine ring are predicted as follows: C-2 (attached to the oxygen) would be significantly downfield, likely around 163 ppm. C-5 (bearing the chlorine atom) would be around 128 ppm. C-6 would be in the region of 148 ppm, C-3 around 112 ppm, and C-4 around 140 ppm.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 | 6.7-6.9 (d) | 112 |
| H-4 | 7.6-7.8 (dd) | 140 |
| H-6 | 8.0-8.2 (d) | 148 |
| -CH₂- | 5.2-5.5 (s) | 68 |
| H-2', H-6' | 8.5-8.7 (d) | 150 |
| H-3', H-5' | 7.2-7.4 (d) | 122 |
| C-2 | - | 163 |
| C-3 | - | 112 |
| C-4 | - | 140 |
| C-5 | - | 128 |
| C-6 | - | 148 |
| -CH₂- | - | 68 |
| C-2', C-6' | - | 150 |
| C-3', C-5' | - | 122 |
Mass Spectrometry-Based Characterization and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern, with a peak at [M+2]⁺ having approximately one-third the intensity of the molecular ion peak.
The fragmentation of this molecule under electron ionization (EI) would likely proceed through several key pathways. Ethers are known to undergo alpha-cleavage (cleavage of the C-C bond next to the oxygen). libretexts.org For aryl ethers, fragmentation often occurs at the bond beta to the aromatic ring. whitman.edu
Cleavage of the Methylene-Pyridine Bond: A common fragmentation pathway would involve the cleavage of the C-O bond of the ether linkage, leading to the formation of a pyridin-4-ylmethyl cation (m/z 92) and a 5-chloro-2-pyridone radical.
Benzylic-type Cleavage: Another likely fragmentation is the cleavage of the bond between the methylene carbon and the pyridin-4-yl ring, which would result in a 5-chloro-2-methoxypyridinylmethyl cation.
Loss of the Chloropyridine Moiety: Fragmentation could also lead to the loss of the entire 5-chloro-2-methoxypyridine group, resulting in a prominent peak corresponding to the pyridin-4-yl-CH₂⁺ fragment.
X-ray Crystallography and Solid-State Molecular Conformation
The molecule is expected to be non-planar due to the flexible ether linkage. The dihedral angle between the two pyridine rings will be a key conformational parameter. Intermolecular interactions, such as π-π stacking between the pyridine rings and potential halogen bonding involving the chlorine atom, would likely play a significant role in the crystal packing. The nitrogen atoms of the pyridine rings could also act as hydrogen bond acceptors if co-crystallized with a suitable donor.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Pyridine Ring Vibrations: Both pyridine rings will exhibit characteristic C-H stretching vibrations in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings are expected to appear in the 1400-1600 cm⁻¹ region. researchgate.netaps.org Ring breathing modes, which are often strong in Raman spectra, would be expected around 1000 cm⁻¹. ethz.ch
C-O-C Ether Linkage: The asymmetric and symmetric stretching vibrations of the C-O-C group are characteristic and would be expected in the regions of 1200-1250 cm⁻¹ and 1000-1050 cm⁻¹, respectively.
C-Cl Vibration: The C-Cl stretching vibration is typically observed in the lower frequency region of the IR spectrum, generally between 600 and 800 cm⁻¹.
Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| C=C and C=N Ring Stretch | 1400-1600 | IR, Raman |
| Asymmetric C-O-C Stretch | 1200-1250 | IR |
| Symmetric C-O-C Stretch | 1000-1050 | IR |
| Pyridine Ring Breathing | ~1000 | Raman |
Molecular Mechanisms and Interactions of 5 Chloro 2 Pyridin 4 Yl Methoxy Pyridine
Investigation of Molecular Recognition and Binding Sites
Currently, there is no specific information available from dedicated studies on the molecular recognition and binding sites of 5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine. Research into analogous compounds, such as those targeting G-protein coupled receptors (GPCRs), often employs computational modeling and structural biology techniques to identify key interactions. For instance, studies on other pyridine-containing ligands utilize X-ray crystallography and molecular docking to visualize how the pyridine (B92270) ring and its substituents fit into the binding pockets of target proteins. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for ligand recognition. The chloro and methoxy (B1213986) substituents on the pyridine rings of the title compound would further influence its electronic and steric properties, dictating its binding affinity and selectivity.
Enzyme-Ligand Interactions and Inhibitory Mechanisms
Detailed studies on the enzyme-ligand interactions and specific inhibitory mechanisms of this compound are not presently in the public domain. For related pyridine derivatives that exhibit enzyme inhibitory activity, researchers typically employ a range of biochemical assays to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Kᵢ). Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can provide thermodynamic and kinetic data on the binding process. Understanding these interactions at a molecular level is crucial for optimizing the potency and selectivity of enzyme inhibitors.
Receptor Occupancy and Allosteric Modulation Studies
There is a lack of specific receptor occupancy and allosteric modulation studies for this compound. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its endogenous ligand. Studies on similar pyridine-containing molecules have identified them as allosteric modulators of various receptors, including metabotropic glutamate (B1630785) receptors (mGluRs). Techniques such as radioligand binding assays and functional assays measuring downstream signaling pathways (e.g., calcium mobilization or cAMP accumulation) are standard methods to quantify receptor occupancy and allosteric effects.
Conformational Dynamics and Ligand-Induced Structural Changes
Information regarding the conformational dynamics of this compound and any ligand-induced structural changes is not available. For other ligands, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods such as molecular dynamics (MD) simulations are used to explore the conformational flexibility of the molecule and the structural changes it induces upon binding to a target protein. These changes can be subtle but are often critical for the biological activity of the compound.
Cellular Mechanistic Studies
Specific cellular mechanistic studies for this compound have not been identified. Research on analogous compounds often involves treating cell lines with the compound and observing its effects on cellular processes. For example, a study on the related compound 5-chloro-2,4-dihydroxypyridine (CDHP) found that it could reduce cell migration and impair focal adhesion formation in breast cancer cell lines, ultimately preventing lung metastasis in a mouse model. Such studies utilize techniques like wound healing assays, immunofluorescence staining for focal adhesion proteins, and in vivo metastasis assays to elucidate the cellular mechanism of action.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Essential Structural Features for Biological Activity
No specific studies were found that detail which parts of the 5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine molecule are essential for biological activity.
Systematic Modification of the this compound Scaffold and Activity Profiles
There is no available data from studies where this specific scaffold was systematically modified to analyze the resulting changes in biological activity.
Exploration of Steric and Electronic Effects on Molecular Activity
Research exploring how the size, shape, and electronic properties of modifications to this compound affect its activity could not be located.
Ligand Efficiency Metrics and Property-Activity Relationships
Without biological activity data (like IC50 or Ki values) and data on structural analogues, it is impossible to calculate or discuss ligand efficiency metrics for this compound.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine, DFT methods such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)) would be used to determine its optimized three-dimensional geometry, including precise bond lengths and angles. nih.gov
From this optimized structure, a wealth of electronic properties can be calculated to predict the molecule's reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. scispace.com A smaller gap generally suggests that a molecule is more reactive.
Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would visualize the electron density distribution across the molecule. This map reveals electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the nitrogen atoms of the pyridine (B92270) rings are expected to be electron-rich centers. Such calculations provide a theoretical framework for predicting how the molecule will interact with other reagents. nih.govresearchgate.net
Illustrative Quantum Chemical Data for this compound (Note: The following data is representative and not from a specific published study on this compound.)
| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| Energy of HOMO | -6.5 eV | Region of electron donation |
| Energy of LUMO | -1.2 eV | Region of electron acceptance |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |
| Dipole Moment | 2.5 D | Reflects molecular polarity |
Molecular Dynamics Simulations: Conformational Sampling and Binding Event Analysis
While quantum calculations provide a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. For this compound, a key structural feature is the ether linkage between the two pyridine rings, which allows for considerable conformational flexibility.
MD simulations can be used to perform conformational sampling, exploring the potential energy landscape to identify the most stable, low-energy conformations of the molecule in different environments (e.g., in a vacuum or solvated in water). Understanding the preferred shapes the molecule adopts is crucial for predicting how it might fit into a biological receptor's binding site. nih.gov
In the context of drug design, if a protein target is known, MD simulations can be employed to analyze the binding event between the ligand (this compound) and the receptor. These simulations can reveal the stability of the ligand within the binding pocket, identify key intermolecular interactions (like hydrogen bonds or pi-stacking), and estimate the free energy of binding, which correlates with binding affinity.
Ligand-Based and Structure-Based Drug Design Methodologies
Should this compound be identified as a biologically active "hit" compound, both ligand-based and structure-based drug design methodologies could be applied to develop more potent analogues.
Ligand-Based Drug Design: In the absence of a known 3D structure of the biological target, this approach relies on the information from a set of known active molecules. A pharmacophore model could be developed based on the structure of this compound and its analogues. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This pharmacophore can then be used to screen databases for other molecules that fit the model.
Structure-Based Drug Design (SBDD): If the 3D structure of the target protein is available (from X-ray crystallography or cryo-EM), SBDD becomes a powerful tool. Molecular docking would be used to predict the most likely binding pose of this compound within the protein's active site. The docking results would highlight key interactions and suggest specific modifications to the molecule's structure—for instance, adding or moving functional groups—to improve these interactions and thereby increase binding affinity and potency. nih.gov
Virtual Screening and Lead Optimization Strategies
Computational techniques are instrumental in the early stages of drug discovery for identifying and refining lead compounds.
Virtual Screening: This computational technique is used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net If a target protein has been identified, a library containing thousands or millions of compounds could be computationally docked into its binding site. Alternatively, if a pharmacophore model has been developed based on a molecule like this compound, this model could be used to filter the library for molecules with matching chemical features. Virtual screening significantly narrows the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
Lead Optimization: Once a "hit" compound is identified, the goal is to optimize it into a "lead" compound with improved drug-like properties. Computational modeling guides this process by predicting the effects of chemical modifications. For this compound, computational models could predict how changes to the pyridine rings (e.g., adding or moving substituents) would affect its potency, selectivity against other proteins, and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Prediction of Molecular Properties and Biological Interactions
Beyond specific interactions with a single target, computational models can predict a wide range of molecular properties and potential biological activities. Quantitative Structure-Activity Relationship (QSAR) models, which are often built using machine learning algorithms, correlate structural features of molecules with their experimental activities.
For this compound, its structure would be broken down into a series of numerical descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices). These descriptors can be fed into pre-existing or newly developed models to predict various properties.
Predicted Physicochemical and ADMET Properties (Note: The following data is illustrative, as would be generated by predictive software, and is not from experimental measurement.)
| Property | Predicted Value | Relevance |
|---|---|---|
| Molecular Weight | 236.66 g/mol | General drug-likeness (Lipinski's Rule) |
| logP (Lipophilicity) | 2.8 | Affects solubility and membrane permeability |
| Aqueous Solubility (logS) | -3.5 | Crucial for absorption and formulation |
| Number of H-Bond Acceptors | 4 | Influences binding and solubility |
| Number of H-Bond Donors | 0 | Influences binding and solubility |
| Polar Surface Area | 48.1 Ų | Correlates with cell permeability |
These predictive models help prioritize which compounds in a series are most likely to have favorable pharmacokinetic and safety profiles, guiding medicinal chemists in the design of new analogues with a higher probability of success. nih.gov
Research Applications and Potential in Chemical Biology and Drug Discovery Paradigms
Development of 5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine as Chemical Probes
While direct studies on this compound as a chemical probe are not prominent in the literature, its derivatives have been instrumental in creating sophisticated tools for biological investigation. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in cellular and physiological systems. The pyridine (B92270) and chloropyridine moieties within this scaffold are common features in compounds developed as probes.
For instance, more complex molecules incorporating the substituted pyridine framework have been developed as highly selective chemical probes to investigate the biology of challenging targets like monocarboxylate transporter 4 (MCT4). researchgate.net Such probes are essential for understanding the role of MCT4 in cancer metabolism, where it facilitates lactate transport and helps maintain the tumor microenvironment. researchgate.net The development of these tools often relies on synthetic intermediates like this compound to construct the final, highly specific molecule. The strategic placement of the chloro- and pyridinylmethoxy- groups allows for further chemical modifications, which is a crucial aspect in the design of potent and selective probes.
Investigation as Lead Compounds for Emerging Therapeutic Targets
The core structure of this compound serves as a valuable starting point for the generation of lead compounds in various therapeutic areas. Its utility lies in its role as a versatile intermediate that can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties for a wide array of biological targets. chemimpex.com
The pyridine heterocycle is a privileged scaffold in medicinal chemistry for targeting the central nervous system (CNS). nih.gov Derivatives synthesized from or containing substructures similar to this compound have been explored for several neurological and neurodegenerative applications.
Fatty Acid Amide Hydrolase (FAAH) Inhibition: FAAH is an enzyme that degrades endocannabinoids and is a target for treating neuropathic pain and other neurological disorders. nih.govoncotarget.com Various pyridine-based compounds have been investigated as FAAH inhibitors. For example, the preclinical candidate JNJ-42165279, an aryl piperazinyl urea, demonstrates covalent inactivation of the FAAH enzyme and efficacy in models of neuropathic pain. nih.gov The synthesis of such complex inhibitors often involves pyridine-containing building blocks. nih.gov
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Ligands: Nicotinic acetylcholine receptors are implicated in cognitive function, and ligands targeting these receptors are of interest for conditions like Alzheimer's disease and for PET imaging. A series of analogues based on 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine demonstrated very high affinities at nAChRs, with K(i) values in the picomolar range. nih.govresearchgate.net These compounds were developed as potential radiotracers for PET imaging, highlighting the utility of the chloropyridine scaffold in designing potent CNS-active agents. nih.govresearchgate.net
Orexin Receptor Antagonists: Orexin receptors are involved in regulating the sleep-wake cycle, and their antagonists are investigated for the treatment of insomnia. The selective orexin 2 receptor antagonist (2-SORA) MK-1064, with the chemical name 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide, illustrates the incorporation of a chloropyridine moiety into a complex structure designed to modulate CNS targets. nih.gov
Table 1: Examples of Neurological Research Applications for Pyridine Derivatives
| Compound Class/Example | Target | Therapeutic Area/Application | Key Findings |
| JNJ-42165279 | Fatty Acid Amide Hydrolase (FAAH) | Neuropathic Pain | Covalently inactivates FAAH, elevates endocannabinoid levels, and shows efficacy in animal models. nih.gov |
| 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues | Nicotinic Acetylcholine Receptors (nAChRs) | PET Imaging for Neurodegenerative Disease | Demonstrates high binding affinity (K(i) = 23-28 pM) for nAChRs. nih.govresearchgate.net |
| MK-1064 | Orexin 2 Receptor (OX2R) | Insomnia | A potent and selective antagonist of the OX2R developed as a clinical candidate. nih.gov |
The pyridine scaffold is a key component in the design of numerous anticancer agents. Intermediates like 5-Chloro-2-methoxypyridine (B1587985) are explicitly mentioned as being used in the synthesis of anti-cancer agents. chemimpex.com
Kinase Inhibition: Many modern cancer therapies target specific protein kinases. Pyridine-containing compounds have been successfully developed as kinase inhibitors. For example, CHMFL-ALK/EGFR-050 is a potent ALK/EGFR dual kinase inhibitor designed to treat non-small cell lung cancer (NSCLC) and overcome drug resistance. nih.gov This compound features a complex structure built around pyrimidine and other heterocyclic systems, a common strategy in kinase inhibitor design. nih.gov
Antiproliferative Agents: Novel pyridine-thiazole hybrid molecules have shown significant antiproliferative activity against a panel of 60 cancer cell lines. mdpi.com Similarly, 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines have demonstrated potent activity against colon and breast cancer cell lines, with IC50 concentrations as low as 25–50 nM. mdpi.com
Metastasis Prevention: While not a direct derivative, the related compound 5-Chloro-2,4-dihydroxypyridine (CDHP), a component of the oral anticancer drug S-1, has been shown to prevent lung metastasis of basal-like breast cancer cells by reducing nascent adhesion formation. nih.gov Additionally, transition metal complexes of 5-chloro-2,3-dihydroxypyridine have displayed significant antineoplastic activity against Ehrlich ascites tumor cells. researchgate.net
Table 2: Selected Oncology Research Findings for Pyridine-Based Compounds
| Compound/Derivative Class | Cancer Type/Model | Mechanism/Target | Research Finding |
| CHMFL-ALK/EGFR-050 | Non-Small Cell Lung Cancer (NSCLC) | ALK/EGFR Dual Kinase Inhibition | Significantly suppressed tumor growth in xenograft models. nih.gov |
| Pyridine-Thiazole Hybrids | 60 Cancer Cell Line Panel | General Antiproliferative | Inhibited growth of all 60 tested cancer cell lines by more than 50% at a 10 µM dose. mdpi.com |
| 5-Chloro-2,4-dihydroxypyridine (CDHP) | Basal-like Breast Cancer | Reduction of Nascent Adhesion | Inhibited lung metastasis in a mouse xenograft model. nih.gov |
| 5-Chloro-2,3-dihydroxypyridine Metal Complexes | Ehrlich Ascites Tumor Cells | Antineoplastic Activity | Displayed significant activity against tumor cells. researchgate.net |
The pyridine ring is a common feature in molecules developed for their anti-infective properties. A wide range of pyridine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. mdpi.com For instance, certain 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitrile derivatives showed notable antibacterial and antifungal activity when compared to standard drugs like ampicillin and chloramphenicol. researchgate.net Similarly, other studies have reported that various substituted pyridine compounds exhibit potent activity against strains such as S. aureus, B. subtilis, and E. coli. mdpi.com While this compound itself has not been singled out in these studies, it represents a key synthetic intermediate for accessing such complex, biologically active structures.
Role in Target Identification and Validation Studies
The specific role of this compound in target identification and validation has not been detailed in available research. However, its derivatives are central to the discovery of new therapeutic agents, a process that inherently involves identifying and validating biological targets. For example, the development of a novel class of pyridone-containing GPR119 agonists for type 2 diabetes involved extensive biological testing to validate GPR119 as the target responsible for the observed glucose-lowering effects. acs.orgnih.gov The synthesis of the clinical candidate from this research, BMS-903452, relied on building blocks containing the chloropyridine motif. acs.orgnih.gov This demonstrates how foundational structures are used to create tool compounds that, in turn, help to validate the therapeutic hypothesis for a given biological target.
Contributions to Chemical Genetics and Phenotypic Screening
There is no specific information available detailing the use of this compound in chemical genetics or phenotypic screening campaigns. These approaches involve screening large libraries of compounds to identify molecules that produce a particular phenotype or interact with specific genes. Given that this compound is primarily a synthetic intermediate, chemimpex.comsigmaaldrich.com it would typically be used to generate a diverse library of more complex derivatives for such screening efforts. The structural features of this compound—a chlorinated pyridine ring linked to another pyridine via a methoxy (B1213986) bridge—provide a versatile platform for creating chemical diversity, which is essential for the success of high-throughput phenotypic screens.
Future Directions, Challenges, and Emerging Opportunities in Research on 5 Chloro 2 Pyridin 4 Yl Methoxy Pyridine
Integration of Artificial Intelligence and Machine Learning in Compound Design
Predictive Modeling: Machine learning algorithms can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds based on their molecular structure. This allows for the in silico screening of virtual libraries of derivatives, prioritizing those with the most promising profiles for synthesis and testing.
Generative Models: Advanced generative models can design novel molecular structures with desired properties from the ground up. By providing the model with a target product profile, such as high potency against a specific enzyme and low off-target activity, these algorithms can propose innovative chemical scaffolds that may not be conceived through traditional medicinal chemistry approaches.
This table represents a hypothetical output from an AI model, illustrating how multiple predicted parameters can be integrated to rank and prioritize novel compound designs.
Exploration of Novel Synthetic Pathways and Catalytic Methods
While the synthesis of 5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine can be achieved through established chemical reactions, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes.
Catalytic C-H Activation: The development of novel catalytic systems that enable the direct functionalization of carbon-hydrogen (C-H) bonds on the pyridine (B92270) rings could significantly streamline the synthesis of analogues. This approach avoids the need for pre-functionalized starting materials, reducing the number of synthetic steps and improving atom economy.
Flow Chemistry: The implementation of continuous flow chemistry offers numerous advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. Developing a flow-based synthesis for this compound and its derivatives could accelerate the production of these compounds for further investigation.
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing area of green chemistry. The identification or engineering of enzymes that can catalyze key steps in the synthesis of this compound could lead to highly selective and environmentally friendly manufacturing processes.
Advanced In Vitro and In Vivo Research Models
To gain a deeper understanding of the biological effects of this compound, researchers will need to move beyond traditional cell cultures and animal models and embrace more sophisticated and physiologically relevant systems.
Three-Dimensional (3D) Organoids: Patient-derived organoids, which are miniature, self-organizing 3D structures that mimic the architecture and function of human organs, provide a powerful platform for studying the efficacy and toxicity of new compounds in a more realistic biological context.
Microfluidic "Organs-on-a-Chip": These devices contain micro-engineered channels lined with living human cells, recreating the physiological and mechanical environment of human organs. They can be used to study the compound's effects on individual organs and their interactions, offering insights into its systemic effects.
Humanized Animal Models: The use of animal models in which certain genes have been replaced with their human counterparts can provide more accurate predictions of a compound's behavior in humans. For example, mice with humanized liver enzymes can offer better insights into the compound's metabolism.
Addressing Underexplored Biological Targets and Mechanisms
A key area of future research will be the identification and validation of the biological targets of this compound. While its structure may suggest potential interactions with certain classes of proteins, a comprehensive understanding of its mechanism of action is crucial.
Chemical Proteomics: Techniques such as affinity chromatography-mass spectrometry can be used to identify the proteins that directly bind to the compound within a complex biological sample. This can reveal novel and unexpected biological targets.
Phenotypic Screening: High-content imaging and other phenotypic screening approaches can identify the effects of the compound on cellular morphology and function without a preconceived bias about its target. The subsequent target deconvolution can then uncover novel mechanisms of action.
Computational Target Prediction: Docking studies and molecular dynamics simulations can be used to screen the compound against a wide range of protein structures in silico, predicting potential binding interactions and prioritizing targets for experimental validation.
Table 2: Hypothetical Target Profile for this compound from a Chemical Proteomics Screen
| Identified Protein Target | Binding Affinity (Kd, µM) | Cellular Localization | Potential Biological Pathway |
|---|---|---|---|
| Kinase X | 0.5 | Cytoplasm | Signal Transduction |
| Ion Channel Y | 2.1 | Cell Membrane | Neuronal Signaling |
This table provides a hypothetical example of the kind of data that could be generated from a chemical proteomics experiment to identify the biological targets of the compound.
Collaborative Research Frameworks and Data Sharing Initiatives
The complexity of modern drug discovery and development necessitates a shift towards more collaborative and open research models. The advancement of research on this compound will be significantly accelerated by such initiatives.
Public-Private Partnerships: Collaborations between academic research institutions, pharmaceutical companies, and government agencies can leverage the unique strengths of each partner to accelerate the research and development process.
Open Science Platforms: The establishment of open-access databases where researchers can share their data on the synthesis, biological activity, and other properties of this compound and its analogues can prevent the duplication of efforts and foster a more collaborative research environment.
Consortia and Networks: The formation of research consortia focused on specific disease areas or target classes can bring together leading experts from around the world to work collaboratively on the challenges associated with developing new therapeutic agents.
By embracing these future directions, the scientific community can unlock the full potential of this compound and other novel chemical entities, paving the way for new discoveries and innovations.
Q & A
Q. Critical Factors for Yield Optimization :
| Factor | Impact | Example Conditions |
|---|---|---|
| Solvent Polarity | Higher polarity enhances reaction rates | DMF (ε=37) vs. THF (ε=7.5) |
| Temperature | Elevated temperatures (80–120°C) accelerate substitution but may increase side reactions | 100°C, 12 hours |
| Catalyst | Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions | 5 mol% TBAB |
How does the chloro substituent and methoxy linkage influence the compound's reactivity in cross-coupling reactions?
Advanced Research Question
The chloro group acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methoxy linkage modulates electronic effects:
- Electron-Withdrawing Chloro : Activates the pyridine ring for substitution but may reduce electron density at the coupling site .
- Electron-Donating Methoxy : Stabilizes intermediates in coupling reactions, enhancing regioselectivity .
Case Study : In Suzuki-Miyaura coupling, the chloro group is replaced by aryl/heteroaryl boronic acids. The methoxy group’s orientation affects steric hindrance and π-π stacking with catalysts (e.g., Pd(PPh₃)₄) .
What analytical techniques are recommended for characterizing the purity and structure of this compound?
Basic Research Question
Structural Confirmation :
Q. Purity Assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ=254 nm); retention time compared to standards .
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values .
How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
Advanced Research Question
Discrepancies often arise from assay variability. Methodological solutions include:
- Standardized Assay Conditions : Fixed cell lines (e.g., HEK293 for receptor binding), controlled pH (7.4), and temperature (37°C) .
- Reference Compounds : Use positive controls (e.g., known α4β2-nAChR ligands) to normalize activity measurements .
- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across ≥3 independent replicates to assess reproducibility .
Example Conflict : A study reports IC₅₀ = 50 nM for kinase inhibition, while another finds 200 nM. Potential causes include differences in ATP concentrations (1 mM vs. 10 mM) or enzyme sources (recombinant vs. native) .
What are the key considerations when designing in vitro assays to evaluate the compound's interaction with nicotinic acetylcholine receptors (nAChRs)?
Advanced Research Question
Experimental Design :
- Receptor Subtype Selectivity : Prioritize α4β2-nAChR due to its relevance in neurological disorders. Use transfected cells (e.g., SH-SY5Y) overexpressing human α4β2 subunits .
- Radioligand Binding : Compete with [³H]epibatidine or [¹⁸F]Flubatine to measure binding affinity (Kᵢ) .
- Functional Assays : Patch-clamp electrophysiology to assess ion channel modulation (EC₅₀ for activation, IC₅₀ for desensitization) .
Data Interpretation : Correlate structural features (e.g., pyridyl methoxy orientation) with activity using molecular docking (e.g., AutoDock Vina) .
What strategies are effective in improving the solubility and bioavailability of this compound for pharmacological studies?
Advanced Research Question
Solubility Enhancement :
Q. Bioavailability Optimization :
Q. Comparative Data :
| Strategy | Solubility (mg/mL) | Bioavailability (%F) |
|---|---|---|
| Free Base | 0.2 | 15 |
| Hydrochloride Salt | 5.1 | 35 |
| PEG 400 (20%) | 8.7 | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
